5'-Deoxythymidine

Vue d'ensemble

Description

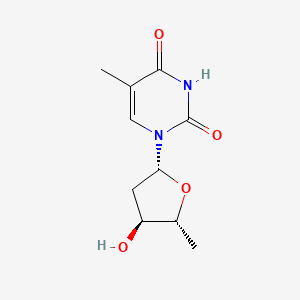

5’-Deoxythymidine: is a pyrimidine deoxynucleoside, which is a fundamental building block of DNA. It consists of a thymine base attached to a deoxyribose sugar. This compound is crucial in the synthesis of DNA, where it pairs with deoxyadenosine in double-stranded DNA.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Deoxythymidine typically involves the condensation of thymine with deoxyribose. One common method is the glycosylation of thymine with a protected deoxyribose derivative, followed by deprotection to yield 5’-Deoxythymidine. The reaction conditions often involve the use of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst .

Industrial Production Methods: Industrial production of 5’-Deoxythymidine can be achieved through enzymatic synthesis using thymidine phosphorylase and deoxyribose-1-phosphate. This method is advantageous due to its high specificity and yield. The reaction is typically carried out in an aqueous medium at a controlled pH and temperature .

Analyse Des Réactions Chimiques

Types of Reactions: 5’-Deoxythymidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-formyl-2’-deoxyuridine.

Reduction: Reduction reactions can convert it into 5’-deoxy-5’-methylthymidine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: 5-formyl-2’-deoxyuridine.

Reduction: 5’-deoxy-5’-methylthymidine.

Substitution: Various 5’-substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5'-Deoxythymidine and its derivatives have a variety of applications in scientific research, including roles in DNA synthesis, pharmaceutical development, gene therapy, diagnostic tools, and biochemical research .

This compound Applications

Mécanisme D'action

5’-Deoxythymidine exerts its effects primarily through its incorporation into DNA. During DNA synthesis, it pairs with deoxyadenosine, ensuring the proper replication of genetic material. In the context of antiretroviral drugs, its analogs, such as azidothymidine, inhibit the reverse transcriptase enzyme, preventing the replication of viral DNA .

Molecular Targets and Pathways:

Thymidylate Synthase: Inhibition of this enzyme disrupts DNA synthesis, leading to cell death in rapidly dividing cells.

Reverse Transcriptase: Inhibition of this enzyme prevents the replication of retroviruses such as HIV.

Comparaison Avec Des Composés Similaires

Deoxyuridine: Similar structure but contains uracil instead of thymine.

Deoxycytidine: Contains cytosine instead of thymine.

Deoxyadenosine: Contains adenine instead of thymine.

Uniqueness: 5’-Deoxythymidine is unique due to its specific pairing with deoxyadenosine in DNA, which is crucial for maintaining the integrity of the genetic code. Its derivatives are also uniquely effective as antiviral and anticancer agents due to their ability to inhibit key enzymes involved in DNA synthesis and replication .

Activité Biologique

5'-Deoxythymidine, also known as thymidine, is a nucleoside that plays a critical role in DNA synthesis and cellular metabolism. Its biological activity has been extensively studied due to its implications in various physiological and pathological processes, including cancer biology, virology, and cellular proliferation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is composed of a thymine base linked to a deoxyribose sugar. Its chemical formula is C₁₁H₁₃N₂O₅, and it is classified as a pyrimidine nucleoside. The compound is essential for DNA replication and repair, serving as a building block for DNA synthesis.

The biological activity of this compound is primarily mediated through its phosphorylation to deoxythymidine triphosphate (dTTP), which is then incorporated into DNA during replication. The phosphorylation process is catalyzed by thymidine kinases (TKs), which are enzymes that phosphorylate nucleosides. There are two primary types of TKs involved in this process:

- Thymidine Kinase 1 (TK1) : Induced during the S-phase of the cell cycle, TK1 is crucial for DNA synthesis in proliferating cells.

- Thymidine Kinase 2 (TK2) : Found in mitochondria, TK2 plays a role in mitochondrial DNA synthesis.

1. Antiviral Activity

Research has demonstrated that this compound derivatives can exhibit antiviral properties. For instance, 5'-Amino-5'-deoxythymidine has been shown to inhibit the replication of herpes simplex virus (HSV) by competing with natural substrates for phosphorylation by viral TKs . This competitive inhibition can prevent viral DNA synthesis, making it a potential therapeutic agent against HSV infections.

2. Antitumor Activity

The role of thymidine in cancer therapy has been investigated extensively. Thymidine phosphorylase (TP) has been implicated in tumor aggressiveness and angiogenesis. In studies involving cholangiocarcinoma cell lines, knockdown of TP expression resulted in reduced cell migration and decreased angiogenic potential . This suggests that targeting TP may enhance the efficacy of chemotherapeutic agents like 5-fluorouracil.

3. Role in Cellular Proliferation

This compound is vital for cellular proliferation. Its availability influences the rate of DNA synthesis and cell division. Studies have shown that supplementation with thymidine can restore growth in cells deficient in nucleotide pools, highlighting its importance in maintaining cellular homeostasis .

Case Study: Inhibition of Cholangiocarcinoma Growth

In a study assessing the effects of TP on cholangiocarcinoma cell lines, researchers utilized small interfering RNA (siRNA) to silence TP expression. The results indicated an 87% reduction in TP mRNA levels and significant inhibition of cell migration and angiogenesis . These findings underscore the potential for using TP inhibitors as adjuncts to conventional chemotherapy.

Research Findings: Thymidine Derivatives as Chemotherapeutics

A comprehensive analysis of various thymidine analogs has revealed their cytotoxic effects on cancer cell lines. For example, compounds such as 5'-deoxy-5'-methylthioadenosine have shown promise due to their ability to be converted into active metabolites that inhibit tumor growth . The effectiveness of these analogs often correlates with their phosphorylation status within target cells.

Data Tables

| Compound | Mechanism of Action | Therapeutic Application |

|---|---|---|

| 5'-Amino-5'-deoxythymidine | Inhibits HSV replication | Antiviral therapy |

| 5-Fluoro-2'-deoxyuridine | Disrupts DNA synthesis | Cancer chemotherapy |

| Thymidine Phosphorylase Inhibitor | Reduces tumor aggressiveness | Potential cancer treatment |

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-5-4-12(10(15)11-9(5)14)8-3-7(13)6(2)16-8/h4,6-8,13H,3H2,1-2H3,(H,11,14,15)/t6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUILUGCFSCUKR-GJMOJQLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188127 | |

| Record name | 5'-Deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3458-14-8 | |

| Record name | 5'-Deoxythymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Deoxythymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.